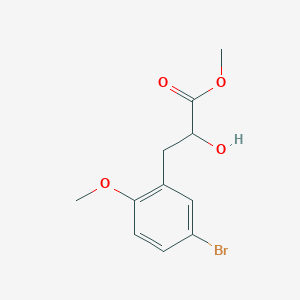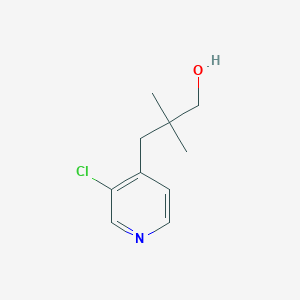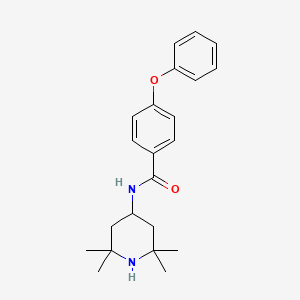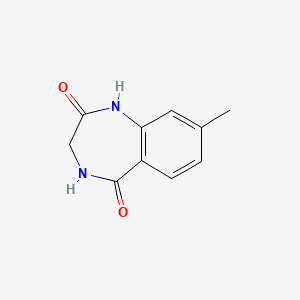![molecular formula C22H26ClN3O B13576529 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 4-chlorobenzyl chloride with piperazine under basic conditions to form 4-[(4-chlorophenyl)methyl]piperazine.
Formation of the indole intermediate: This involves the synthesis of 2,3-dihydro-1H-indole from indole through hydrogenation.
Coupling reaction: The final step involves the coupling of the piperazine intermediate with the indole intermediate in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the indole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced indole derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, while the indole moiety can modulate the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular signaling and physiological responses.
類似化合物との比較
Similar Compounds
Cetirizine: Contains a piperazine ring and a chlorophenyl group but lacks the indole moiety.
Fluoxetine: Contains a piperazine ring but has different substituents.
Risperidone: Contains a piperazine ring and is used as an antipsychotic agent.
Uniqueness
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is unique due to the combination of its piperazine, chlorophenyl, and indole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
分子式 |
C22H26ClN3O |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C22H26ClN3O/c1-17(22(27)26-11-10-19-4-2-3-5-21(19)26)25-14-12-24(13-15-25)16-18-6-8-20(23)9-7-18/h2-9,17H,10-16H2,1H3 |
InChIキー |
GSKCAMDFDQFBQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3CCN(CC3)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


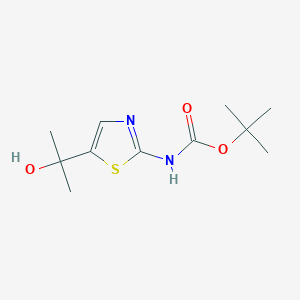
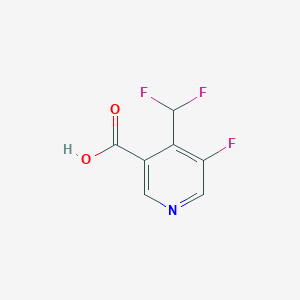
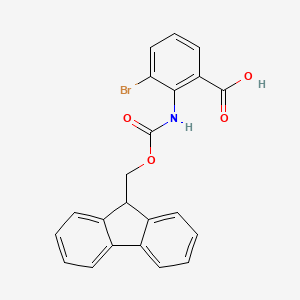
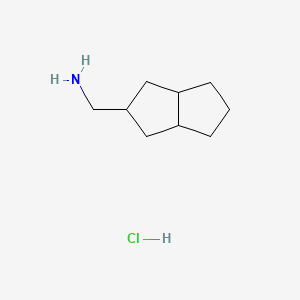
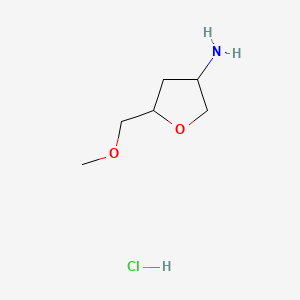
![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)

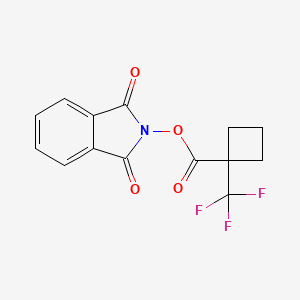
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethoxy]benzamide](/img/structure/B13576495.png)
